![molecular formula C6H6ClNOS B1593069 2-氯-6,7-二氢-4H-吡喃并[4,3-D]噻唑 CAS No. 259810-13-4](/img/structure/B1593069.png)
2-氯-6,7-二氢-4H-吡喃并[4,3-D]噻唑
描述
2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole is a heterocyclic organic compound characterized by the presence of a pyranothiazole ring system
科学研究应用
2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
Thiazole derivatives, a class of compounds that “2-chloro-6,7-dihydro-4h-pyrano[4,3-d]thiazole” belongs to, have been found to have a wide range of medicinal and biological properties . They have been shown to have antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities .
Mode of Action
Thiazole analogs can serve as estrogen receptor ligands, neuropeptides, and Y5 adenosine receptors . They may inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 .
Biochemical Pathways
Without specific studies on “2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole”, it’s difficult to determine the exact biochemical pathways it affects. Thiazoles are involved in the development of pain therapy drugs . They act as fibrinogenic receptor antagonists with antithrombotic activity, and as new bacterial DNA gyrase B inhibitors .
Result of Action
Some thiazole derivatives have been evaluated against a breast cancer cell line for their antitumor activity .
生化分析
Biochemical Properties
2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as poly (ADP-ribose) polymerase-1, which is involved in DNA repair processes . Additionally, 2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole can bind to estrogen receptors, influencing hormone-related pathways . These interactions highlight the compound’s potential in modulating biochemical pathways and its relevance in therapeutic applications.
Cellular Effects
The effects of 2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole can modulate the activity of neuropeptides, which play a crucial role in cell communication and signaling . Furthermore, it has been shown to affect the expression of genes involved in inflammatory responses, thereby impacting cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. For example, the compound can inhibit the aggregation factor of human platelets, which is essential for blood clotting . Additionally, 2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole can activate or inhibit enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function . These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its biochemical activity over extended periods . Degradation products of 2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole have been observed to exhibit different biochemical properties, which may influence long-term cellular effects . These findings are crucial for developing effective therapeutic applications and understanding the compound’s behavior in biological systems.
Dosage Effects in Animal Models
The effects of 2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole vary with different dosages in animal models. Studies have shown that low doses of the compound can modulate metabolic pathways without causing significant adverse effects . Higher doses have been associated with toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of determining optimal therapeutic doses to maximize efficacy while minimizing toxicity.
Metabolic Pathways
2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to influence the activity of enzymes involved in lipid metabolism, such as lipases and esterases . Additionally, 2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole can affect metabolic flux by altering the levels of key metabolites, such as glucose and fatty acids . These interactions are essential for understanding the compound’s role in metabolic regulation and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, 2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole can bind to intracellular proteins, influencing its localization and accumulation . These interactions are critical for understanding the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
The subcellular localization of 2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole plays a crucial role in its activity and function. The compound has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct 2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole to these organelles . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a thiazole derivative with a suitable halogenating agent in the presence of a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.
化学反应分析
Types of Reactions: 2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidized derivatives.
Reduction: Reduction of the chlorine atom to produce different derivatives.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation can yield chlorinated oxides.
Reduction can produce thiazole derivatives without chlorine.
Substitution can result in a variety of functionalized pyranothiazoles.
相似化合物的比较
2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole is similar to other pyranothiazole derivatives, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:
2-Chloro-4H-pyrano[3,2-D]thiazole
2-Bromo-6,7-dihydro-4H-pyrano[4,3-D]thiazole
2-Iodo-6,7-dihydro-4H-pyrano[4,3-D]thiazole
These compounds share the pyranothiazole core but differ in the halogen substituent, which can affect their reactivity and applications.
属性
IUPAC Name |
2-chloro-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNOS/c7-6-8-4-1-2-9-3-5(4)10-6/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSMTJZXDAFYOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627677 | |
| Record name | 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259810-13-4 | |
| Record name | 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


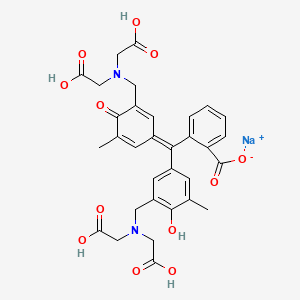

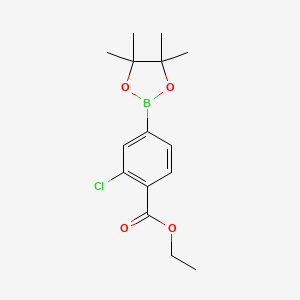
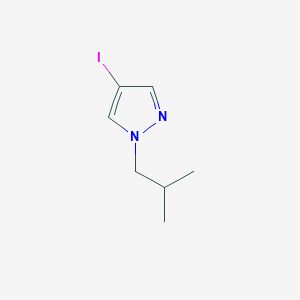
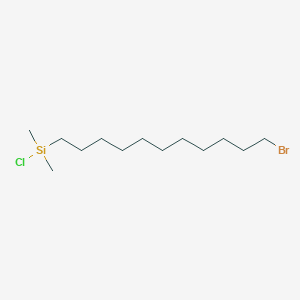



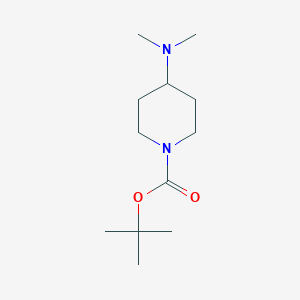



![2-[2-hydroxyethoxy-[(Z)-octadec-9-enyl]amino]oxyethanol](/img/structure/B1593003.png)

